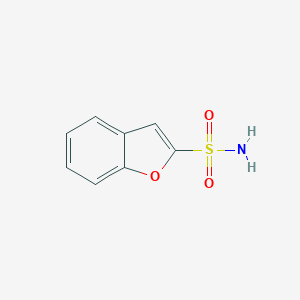![molecular formula C9H11FN2O4 B055719 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 124424-25-5](/img/structure/B55719.png)
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a chemical compound also known as 2'-fluoro-2'-deoxyuridine (FUDR). It is a nucleoside analogue that has been widely used in scientific research for its ability to inhibit DNA synthesis and replication.
Mécanisme D'action
FUDR is a nucleoside analogue that is incorporated into DNA during replication, leading to the termination of DNA synthesis. FUDR is phosphorylated by cellular enzymes to form FUDR monophosphate, which is further phosphorylated to form FUDR triphosphate. FUDR triphosphate competes with deoxyuridine triphosphate (dUTP) for incorporation into DNA by DNA polymerase. Once incorporated, FUDR triphosphate inhibits further DNA synthesis, leading to the termination of DNA replication.
Effets Biochimiques Et Physiologiques
FUDR has been found to have both biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. FUDR has also been found to have immunomodulatory effects, leading to the activation of immune cells and the suppression of tumor growth. In addition, FUDR has been found to have anti-inflammatory effects, leading to the reduction of inflammation in various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
FUDR has several advantages for lab experiments, including its ability to inhibit DNA synthesis and replication, its effectiveness against cancer cells and viruses, and its ability to induce apoptosis in cancer cells. However, FUDR also has several limitations, including its potential toxicity to normal cells, its narrow therapeutic window, and its potential for drug resistance.
Orientations Futures
There are several future directions for research on FUDR, including the development of new FUDR analogues with increased efficacy and reduced toxicity, the investigation of FUDR's effects on immune cells and inflammation, and the exploration of FUDR's potential in combination therapies with other anticancer drugs. Additionally, further research is needed to elucidate the mechanisms of FUDR's effects on DNA synthesis and replication, as well as its potential for drug resistance.
Méthodes De Synthèse
The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves the reaction of 2'-deoxyuridine with tetrafluoroboric acid in acetonitrile. The reaction yields FUDR as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
FUDR has been used in various scientific research applications, including cancer research, virology, and genetics. It has been found to be effective in inhibiting the growth of cancer cells by interfering with DNA synthesis and replication. FUDR has also been used as an antiviral agent against herpes simplex virus and human immunodeficiency virus (HIV). In genetics research, FUDR has been used to study the effects of DNA damage and repair mechanisms.
Propriétés
Numéro CAS |
124424-25-5 |
|---|---|
Nom du produit |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Formule moléculaire |
C9H11FN2O4 |
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1 |
Clé InChI |
YTLACGJEZOUGQP-VMHSAVOQSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO |
SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
SMILES canonique |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



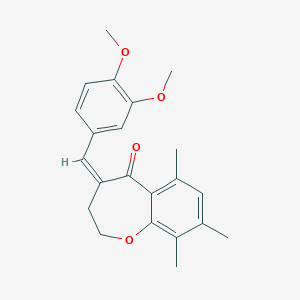
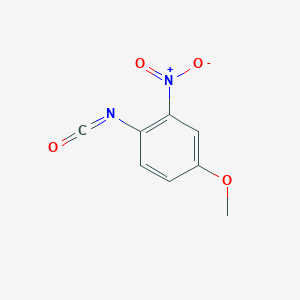
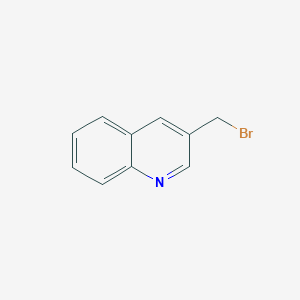
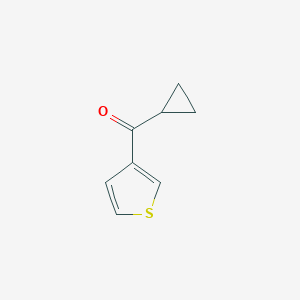
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
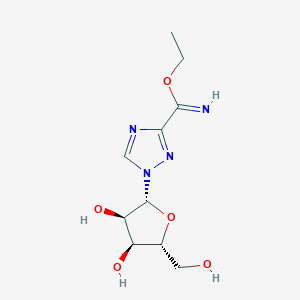
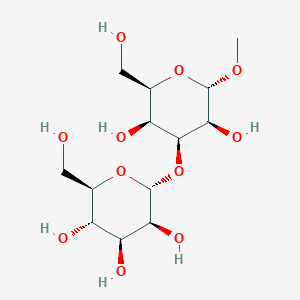
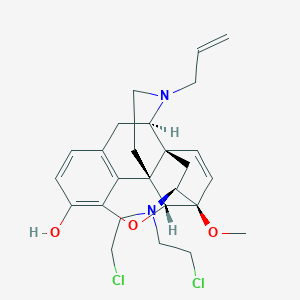
![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
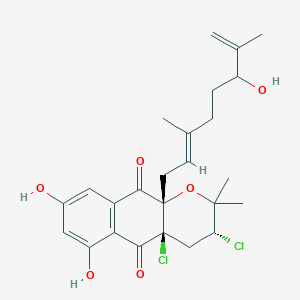
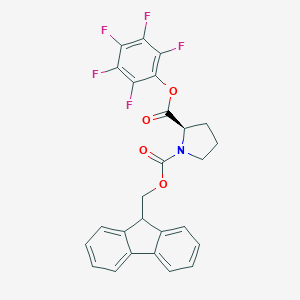
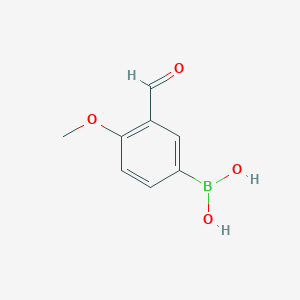
![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)
